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Compound of Interest

Compound Name: 4-chloro-7-nitro-1H-indazole

Cat. No.: B1596061 Get Quote

This technical guide provides a comprehensive overview of the key spectroscopic

characteristics of 4-chloro-7-nitro-1H-indazole, a heterocyclic compound of interest in

medicinal chemistry and drug development. Due to the limited availability of published

experimental spectra for this specific molecule, this document presents a detailed analysis

based on established spectroscopic principles and data from analogous structures. The content

herein is designed to equip researchers, scientists, and professionals in drug development with

a robust understanding of the expected nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for 4-chloro-7-nitro-1H-indazole, thereby facilitating its

identification, characterization, and application in research settings.

Introduction to 4-chloro-7-nitro-1H-indazole
4-chloro-7-nitro-1H-indazole (CAS No. 316810-81-8) belongs to the indazole family, a class

of bicyclic heteroaromatic compounds that are recognized as "privileged scaffolds" in medicinal

chemistry. The indazole core is a key feature in a variety of pharmacologically active agents,

exhibiting a broad range of biological activities including anti-inflammatory, anti-cancer, and

anti-viral properties. The substituents on the indazole ring, a chloro group at the 4-position and

a nitro group at the 7-position, are expected to significantly influence its electronic properties

and, consequently, its spectroscopic signature. A thorough characterization using modern

analytical techniques is paramount for confirming its molecular structure and purity, which are

critical prerequisites for any subsequent biological evaluation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

The predicted ¹H and ¹³C NMR spectra of 4-chloro-7-nitro-1H-indazole are detailed below,

with chemical shifts referenced to tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 4-chloro-7-nitro-1H-indazole is anticipated to display distinct signals

for the aromatic protons and the N-H proton of the indazole ring. The electron-withdrawing

nature of the chloro and nitro groups will deshield the aromatic protons, shifting their

resonances downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-chloro-7-nitro-1H-indazole
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Proton
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale

H-3 ~8.3 - 8.5 Singlet (s) -

The proton at C-

3 is typically a

singlet in 1H-

indazoles and is

deshielded by

the adjacent

nitrogen atom.

H-5 ~7.8 - 8.0 Doublet (d) ~8.0 - 9.0

Coupled to H-6.

Deshielded by

the adjacent

chloro and nitro

groups.

H-6 ~7.4 - 7.6 Doublet (d) ~8.0 - 9.0

Coupled to H-5.

Experiences less

deshielding

compared to H-5.

N1-H >10.0
Broad Singlet (br

s)
-

The N-H proton

of the pyrazole

ring is acidic and

often appears as

a broad signal at

a high chemical

shift.

Note: Predicted chemical shifts are based on data from substituted indazoles and may vary

depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The

chemical shifts are influenced by the electronegativity of the substituents and the aromatic ring

currents.
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Table 2: Predicted ¹³C NMR Chemical Shifts for 4-chloro-7-nitro-1H-indazole

Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale

C-3 ~135 - 140

Carbon adjacent to two

nitrogen atoms in the pyrazole

ring.

C-3a ~120 - 125 Bridgehead carbon.

C-4 ~130 - 135
Carbon bearing the chloro

substituent.

C-5 ~125 - 130 Aromatic carbon.

C-6 ~115 - 120 Aromatic carbon.

C-7 ~140 - 145
Carbon bearing the nitro

substituent.

C-7a ~145 - 150
Bridgehead carbon adjacent to

the nitro group.

Note: These are estimated chemical shift ranges and can be influenced by solvent effects.

Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural

determination.

Step-by-Step Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 4-chloro-7-nitro-1H-indazole in

0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is

critical as it can influence the chemical shifts, particularly of the N-H proton.[1][2]

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for

improved signal dispersion and resolution.
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¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-4 seconds.

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

A larger number of scans will be necessary due to the low natural abundance of the ¹³C

isotope.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase and baseline correct the spectra.

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[2]

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The IR spectrum of 4-chloro-7-nitro-1H-indazole will be dominated by the

characteristic vibrations of the nitro group and the aromatic system.

Table 3: Predicted Key IR Absorption Bands for 4-chloro-7-nitro-1H-indazole
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Functional
Group

Vibrational
Mode

Predicted
Wavenumber
(cm⁻¹)

Intensity Rationale

N-H Stretching 3300 - 3500 Medium, Broad

Characteristic of

N-H stretching in

heterocyclic

compounds.

C-H (aromatic) Stretching 3000 - 3100 Medium

Typical for C-H

bonds in an

aromatic ring.

NO₂
Asymmetric

Stretching
1500 - 1550 Strong

Aromatic nitro

compounds

exhibit a strong

asymmetric NO₂

stretch in this

region.[3][4][5][6]

[7]

NO₂
Symmetric

Stretching
1330 - 1370 Strong

The symmetric

NO₂ stretch is

also a strong and

characteristic

absorption.[3][4]

[5][6][7]

C=C (aromatic) Stretching 1450 - 1600
Medium to

Strong

Multiple bands

are expected due

to the vibrations

of the bicyclic

aromatic system.

C-N Stretching 1250 - 1350 Medium

Stretching

vibrations of the

C-N bonds within

the indazole ring.
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C-Cl Stretching 700 - 800
Medium to

Strong

The C-Cl

stretching

frequency is

typically found in

this region.

Experimental Protocol for IR Spectroscopy
Step-by-Step Methodology:

Sample Preparation:

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press

it into a transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal. This method requires minimal sample preparation.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the spectrometer and record the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which can be used to confirm its identity and deduce its structure.
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Predicted Mass Spectrum
The electron ionization (EI) mass spectrum of 4-chloro-7-nitro-1H-indazole is expected to

show a prominent molecular ion peak. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an

approximate 3:1 ratio) will result in a characteristic M+2 peak.

Table 4: Predicted Key Fragments in the Mass Spectrum of 4-chloro-7-nitro-1H-indazole

m/z Ion
Predicted Fragmentation
Pathway

197/199 [M]⁺

Molecular ion peak, showing

the isotopic pattern for one

chlorine atom.

167/169 [M - NO]⁺ Loss of nitric oxide.

151/153 [M - NO₂]⁺ Loss of the nitro group.

124/126 [M - NO₂ - HCN]⁺
Subsequent loss of hydrogen

cyanide from the pyrazole ring.

116 [M - Cl - NO₂]⁺
Loss of both the chloro and

nitro substituents.

Visualizing Fragmentation

[M]⁺˙ (m/z 197/199)

[M-NO₂]⁺ (m/z 151/153)
- NO₂

[M-NO]⁺ (m/z 167/169)
- NO

[M-NO₂-HCN]⁺ (m/z 124/126)- HCN

Click to download full resolution via product page

Caption: Plausible fragmentation pathway of 4-chloro-7-nitro-1H-indazole under electron

ionization.
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Experimental Protocol for Mass Spectrometry
Step-by-Step Methodology:

Sample Introduction: Introduce a dilute solution of the compound into the mass

spectrometer, typically via direct infusion or coupled with a chromatographic technique like

Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for

GC-MS and provides detailed fragmentation, while Electrospray Ionization (ESI) is often

used for LC-MS and typically yields the protonated molecule [M+H]⁺.

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions

based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic data

for 4-chloro-7-nitro-1H-indazole. The predicted NMR, IR, and MS data, along with the

outlined experimental protocols, serve as a valuable resource for the unambiguous

identification and characterization of this compound. It is important to note that the presented

data are predictive and should be confirmed by experimental analysis for any critical

application. The synthesis and full experimental characterization of 4-chloro-7-nitro-1H-
indazole would be a valuable contribution to the chemical literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pubs.acs.org/doi/10.1021/acs.joc.2c00154
https://www.orgchemboulder.com/Spectroscopy/specttutor/nitro.shtml
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Infrared_Spectroscopy_of_Aromatic_Nitro_Compounds.pdf
https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-x-nitro-groups-an-explosive-proposition
https://orgchemboulder.com/Spectroscopy/irtutor/nitrosir.shtml
http://openchemistryhelp.blogspot.com/2012/12/infrared-of-nitro-compounds.html?m=1
https://www.benchchem.com/product/b1596061#spectroscopic-data-of-4-chloro-7-nitro-1h-indazole-nmr-ir-mass-spec
https://www.benchchem.com/product/b1596061#spectroscopic-data-of-4-chloro-7-nitro-1h-indazole-nmr-ir-mass-spec
https://www.benchchem.com/product/b1596061#spectroscopic-data-of-4-chloro-7-nitro-1h-indazole-nmr-ir-mass-spec
https://www.benchchem.com/product/b1596061#spectroscopic-data-of-4-chloro-7-nitro-1h-indazole-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1596061?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

